molecular formula C13H12N2O2 B1456002 2-(3-Aminophenoxy)benzamide CAS No. 93140-75-1

2-(3-Aminophenoxy)benzamide

Cat. No.: B1456002
CAS No.: 93140-75-1
M. Wt: 228.25 g/mol
InChI Key: XLSPVAFOIRLXNJ-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)benzamide is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is characterized by the presence of an aminophenoxy group attached to a benzamide structure

Scientific Research Applications

2-(3-Aminophenoxy)benzamide has a wide range of applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

The synthesis of 2-(3-Aminophenoxy)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is considered eco-friendly. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-(3-Aminophenoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenoxy group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding quinones, while reduction can lead to amine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

2-(3-Aminophenoxy)benzamide can be compared with other benzamide derivatives, such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

These compounds share similar structural features but differ in their functional groups, which can significantly influence their chemical reactivity and biological activity . The unique aminophenoxy group in this compound distinguishes it from these analogs, potentially offering different and enhanced properties for various applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

2-(3-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSPVAFOIRLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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